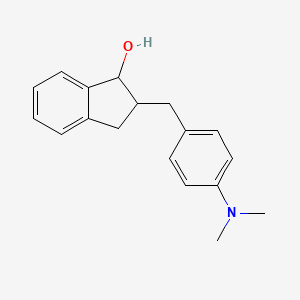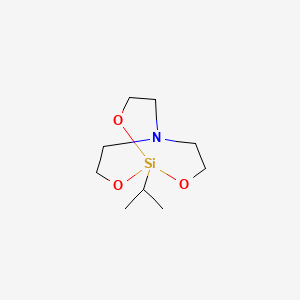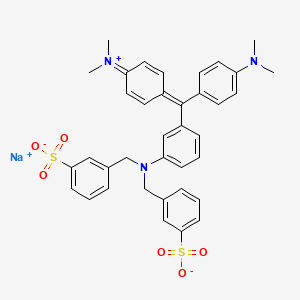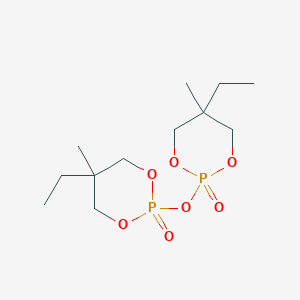
2,2'-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a chemical compound with the molecular formula C12H24O7P2. It is known for its unique structure, which includes two dioxaphosphorinane rings connected by an oxygen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 5-ethyl-5-methyl-1,3,2-dioxaphosphorinane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield phosphine derivatives .
Aplicaciones Científicas De Investigación
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulfide
- (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide .
Uniqueness
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its specific structural arrangement and the presence of both ethyl and methyl groups on the dioxaphosphorinane rings. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
738-88-5 |
|---|---|
Fórmula molecular |
C12H24O7P2 |
Peso molecular |
342.26 g/mol |
Nombre IUPAC |
5-ethyl-2-[(5-ethyl-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H24O7P2/c1-5-11(3)7-15-20(13,16-8-11)19-21(14)17-9-12(4,6-2)10-18-21/h5-10H2,1-4H3 |
Clave InChI |
RTVFKVVXDNJFBK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
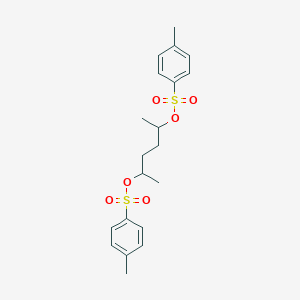
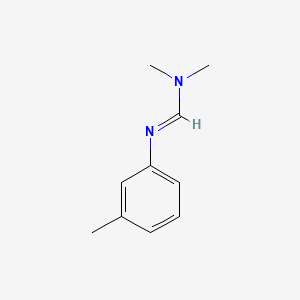
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
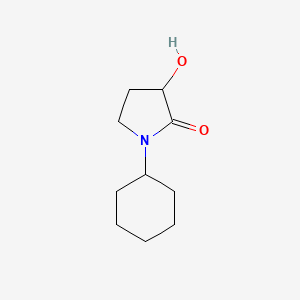
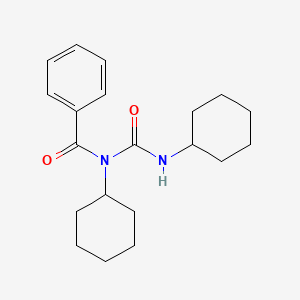

![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
